molecular formula C24H20O8S B2894252 (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 900290-06-4

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2894252
CAS No.: 900290-06-4
M. Wt: 468.48
InChI Key: MQGBMMGFKSAHFG-FMCGGJTJSA-N
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Description

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound that features a benzofuran core with a benzenesulfonate group and a trimethoxybenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where a carbonyl compound reacts with an active methylene compound in the presence of a base. For instance, 2,4,5-trimethoxybenzaldehyde can be condensed with a suitable methylene compound under basic conditions to form the benzylidene intermediate. This intermediate can then undergo further reactions to introduce the benzofuran and benzenesulfonate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations means that it could be modified to enhance its pharmacological properties, such as increasing its potency or improving its pharmacokinetic profile.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers or other materials to impart specific characteristics, such as increased stability or enhanced optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of downstream effects, ultimately leading to the compound’s observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxybenzylidene propanedinitrile: This compound shares the trimethoxybenzylidene moiety but differs in the rest of its structure.

    2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline: Another compound with the trimethoxybenzylidene group, but with different substituents.

Uniqueness

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is unique due to its combination of a benzofuran core, a benzenesulfonate group, and a trimethoxybenzylidene substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the benzofuran core may enhance its stability and reactivity, while the benzenesulfonate group could improve its solubility and bioavailability.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-19-14-22(30-3)21(29-2)11-15(19)12-23-24(25)18-10-9-16(13-20(18)31-23)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBMMGFKSAHFG-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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